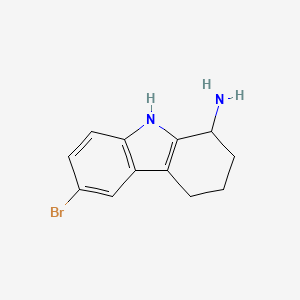

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine” is a chemical compound with the molecular formula C12H13BrN2 . It has a molecular weight of 265.15 g/mol . This compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.15 g/mol . It has a topological polar surface area of 41.8 Ų , indicating the size of the molecule’s polar surface. The compound has two hydrogen bond donors and one hydrogen bond acceptor . It has no rotatable bonds , suggesting a relatively rigid structure.Scientific Research Applications

Palladium-Catalyzed Amination and Amidation

6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one undergoes palladium-catalyzed amination and amidation, leading to moderate to high yields of the desired products. This demonstrates its utility in palladium-catalyzed chemical reactions, which are pivotal in organic synthesis (Sergeev et al., 2005).

Asymmetric Synthesis for Antiviral Applications

An efficient asymmetric synthesis of a derivative of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine showed potential for treating human papillomavirus infections. This highlights its role in synthesizing biologically active compounds with specific stereochemistry (Boggs et al., 2007).

Antitumor Activity

Novel hetero annulated carbazoles derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrated significant in vitro anti-tumor activity. This suggests potential applications of these derivatives in cancer therapy (Murali et al., 2017).

Synthesis of Tritium Labeled Compounds

The synthesis of tritium-labeled 2,3,4,9-tetrahydro-1H-carbazole compounds as potent DP receptor antagonists showcases its application in the development of radiopharmaceuticals for diagnostic and therapeutic purposes (Berthelette et al., 2004).

Synthesis of α-Aminophosphonates

A novel series of carbazole-based α-aminophosphonates were synthesized from 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde. These compounds showed promising antiproliferative activity against several cancer cell lines, indicating their potential in cancer treatment (Mungara et al., 2012).

Microwave-Assisted Synthesis of Anticancer Derivatives

Microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives led to compounds with significant anticancer activity. This process emphasizes the role of novel synthesis techniques in medicinal chemistry (Chaudhary & Chaudhary, 2016).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to predict the biochemical pathways that 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine might affect . Once the targets are identified, it will be possible to map out the affected pathways and their downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine interacts with its targets and exerts its effects.

properties

IUPAC Name |

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPWBPSIEMPYOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)

![5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole)](/img/structure/B2373886.png)

![N,1-dimethyl-3,5-dinitro-6-[4-(phenylsulfonyl)piperazino]-1,4-dihydro-2-pyridinamine](/img/structure/B2373892.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)